4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure with a bromine atom at the 4-position and a methyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2,6-diaminopyrimidine with acetic anhydride, followed by cyclization to form the desired pyrrolo[2,3-d]pyrimidine ring system . The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents like oxone or hydrogen peroxide in solvents like dimethylformamide are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can be obtained.
Oxidation Products: N-oxides of the pyrrolo[2,3-d]pyrimidine ring system.
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential anticancer properties, particularly as a kinase inhibitor.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Fluoro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs . The bromine atom’s size and electron-withdrawing properties can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Biological Activity
4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structural features, including a bromine atom at the 4-position and a methyl group at the 6-position, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
The primary target of this compound is p21-activated kinase 4 (PAK4) . This compound acts as a competitive inhibitor of PAK4, which plays a crucial role in various signaling pathways related to cell growth and proliferation. The inhibition of PAK4 can lead to significant changes in cellular processes such as:
- Cell Growth : Inhibition of PAK4 disrupts pathways that promote cell growth.
- Apoptosis Prevention : The compound's action can prevent programmed cell death.
- Cell Proliferation : It influences cellular proliferation by modulating signaling pathways.
The molecular formula of this compound is C8H8BrN3 with a molecular weight of approximately 212.05 g/mol. The compound has been shown to induce cell cycle arrest at the G1/S phase in cancer cells, effectively inhibiting their proliferation.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent and for its antiviral properties . The compound's mechanism may involve:
- Inhibition of specific enzymes or receptors.
- Modulation of cellular signaling pathways.
Table 1: Biological Activities and Targets of this compound
Biological Activity | Target | IC50 (µM) | Reference |
---|---|---|---|
Inhibition of PAK4 | PAK4 | 0.210–0.530 | |
Induction of Apoptosis | HepG2 Cells | Not specified | |
Antiviral Activity | Various Viral Targets | Not specified |
Case Studies
- Anticancer Activity : A study demonstrated that treatment with this compound induced apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2. This suggests its potential for developing novel therapies targeting cancer-related cell death mechanisms .
- Inhibition of Malaria Parasites : Another study focused on pyrrolo[2,3-d]pyrimidines as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases. Compounds similar to this compound displayed promising inhibitory activity against these kinases with IC50 values ranging from 0.210 to 0.589 µM .
Applications in Research
The compound serves as a scaffold for developing kinase inhibitors crucial in cancer therapy and is utilized in synthesizing bioactive molecules for studying cellular processes and signaling pathways. Its role in chemical biology includes designing probes for investigating protein functions and interactions.
Properties
Molecular Formula |
C7H6BrN3 |
---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
4-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
JAIRMPKSDIEHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=CN=C2Br |
Origin of Product |
United States |
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